Caflanone

Descripción general

Descripción

La Caflanona es una molécula flavonoides que ha ganado una atención significativa debido a sus potenciales aplicaciones terapéuticas. Está siendo desarrollada principalmente por Flavocure Biotech Inc. como un candidato a fármaco para varios tipos de cáncer, incluyendo cáncer de páncreas, glioblastoma, leucemia mieloide aguda y mieloma múltiple . La Caflanona también ha mostrado promesa en aplicaciones antivirales, particularmente contra el coronavirus responsable de COVID-19 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Caflanona implica varios pasos, típicamente comenzando a partir de precursores flavonoides naturales. Las rutas sintéticas exactas y las condiciones de reacción son propiedad de Flavocure Biotech Inc., pero en general, la síntesis involucra:

Hidroxilación: Introducción de grupos hidroxilo a la estructura base de flavonoides.

Metoxilación: Adición de grupos metoxi a posiciones específicas en la estructura de flavonoides.

Prenilación: Unión de grupos prenilicos para mejorar la bioactividad de la molécula.

Métodos de Producción Industrial

La producción industrial de Caflanona probablemente involucraría técnicas de síntesis orgánica a gran escala, incluyendo reactores por lotes para las diversas transformaciones químicas. El proceso se optimizaría para el rendimiento y la pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Oxidation Reactions

Caflanone undergoes oxidation at its phenolic and prenyl groups, yielding quinones and epoxide derivatives. These reactions are critical for modifying its bioactivity.

Key Findings :

-

Oxidation at the 3'-OH position enhances cytotoxic effects against pancreatic cancer cells .

-

Epoxidation of the prenyl group improves ACE2 receptor binding for antiviral applications .

Reduction Reactions

Selective reduction of this compound’s carbonyl and prenyl groups generates dihydroflavonoids with altered pharmacokinetic properties.

Mechanistic Insight :

-

Reduction of the C4 carbonyl to a hydroxyl group increases blood-brain barrier permeability .

-

Hydrogenation of prenyl double bonds reduces metabolic degradation in vivo .

Substitution Reactions

Electrophilic and nucleophilic substitutions enable functionalization of this compound’s aromatic rings.

Electrophilic Substitution

| Reagent | Position | Product | Yield | Application |

|---|---|---|---|---|

| Bromine (Br₂) | 5'-position | 5'-bromo-Caflanone | 63% | Radiolabeled tracer synthesis |

| Iodine monochloride | 6'-position | 6'-iodo-Caflanone | 58% | PET imaging probes |

Nucleophilic Substitution

| Reagent | Site | Product | Yield | Application |

|---|---|---|---|---|

| Sodium methoxide | 7-O-methyl | 7-methoxy-Caflanone | 82% | Metabolic stability enhancement |

| Allyl bromide | 3'-OH | 3'-allyl ether derivative | 71% | Polymer-supported drug delivery |

Research Highlights :

-

5'-bromo derivatives show 3-fold increased CSF1-R antagonism compared to the parent compound .

-

Allyl ether derivatives exhibit prolonged half-life in pharmacokinetic studies .

Multi-Step Synthetic Pathways

Industrial-scale synthesis of this compound involves three optimized steps:

Process Optimization :

-

BF₃·Et₂O enhances regioselectivity during prenylation (>90% para-substitution) .

-

Diazomethane ensures quantitative methylation without side-product formation .

Degradation Pathways

This compound degrades under specific conditions, informing storage and formulation strategies:

Recent Advances (2023–2025)

-

Photoredox Catalysis : Visible-light-mediated C–H functionalization enables site-selective modification at the 8-position .

-

Biocatalysis : Engineered cytochrome P450 enzymes achieve stereoselective hydroxylation (94% ee) .

-

Continuous Flow Synthesis : Microreactor systems reduce reaction times from 12 hours to 22 minutes for key intermediates .

Aplicaciones Científicas De Investigación

La Caflanona tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizada como un compuesto modelo para estudiar la química y las reacciones de flavonoides.

Biología: Investigada por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Investigada principalmente por sus propiedades anticancerígenas. .

Industria: Posibles aplicaciones en el desarrollo de fármacos antivirales, particularmente contra COVID-19.

Mecanismo De Acción

La Caflanona ejerce sus efectos a través de varios mecanismos:

Inhibición de CSF1-R: La Caflanona actúa como un antagonista del receptor del factor estimulante de colonias 1 (CSF1-R), que está involucrado en la proliferación y supervivencia de las células cancerosas.

Inhibición del Receptor ACE2: En aplicaciones antivirales, la Caflanona inhibe el receptor de la enzima convertidora de angiotensina 2 (ACE2), evitando que el virus ingrese a las células huésped.

Actividad Antiinflamatoria: La Caflanona inhibe la sintetasa de prostaglandina E microsómica 1 y la 5-lipooxigenasa, reduciendo la inflamación.

Comparación Con Compuestos Similares

La Caflanona se compara con otros flavonoides y metabolitos no cannabinoides de Cannabis sativa:

Cannflavina A: Otro flavonoide con propiedades anticancerígenas, particularmente en el cáncer de vejiga.

Equivir: Una fitomedicina a base de flavonoides con potenciales aplicaciones antivirales.

Hesperetina: Conocida por sus propiedades antioxidantes y antiinflamatorias.

Miricetina: Exhibe una fuerte actividad antioxidante y potenciales efectos anticancerígenos.

Linebacker: Otro flavonoide con potencial antiviral y anticancerígeno.

La Caflanona es única debido a su doble actividad contra el cáncer y las infecciones virales, lo que la convierte en un compuesto versátil tanto en oncología como en la investigación antiviral .

Actividad Biológica

Caflanone, also known as FBL-03G, is a prenylated flavonoid derived from the cannabis plant, specifically from the cannflavin family. Its unique chemical structure and biological properties have positioned it as a promising candidate for therapeutic applications, particularly in oncology. This article explores the biological activities of this compound, focusing on its anticancer effects, mechanisms of action, and potential applications in treating various diseases.

This compound has the molecular formula and features a complex structure that contributes to its biological activity. The compound has been characterized for its selective action against several cancer types, particularly pancreatic cancer.

Anticancer Activity

This compound exhibits significant anticancer properties through multiple mechanisms:

- Induction of Apoptosis : this compound has been shown to increase apoptosis in cancer cells. In preclinical studies, it effectively decreased survival rates in pancreatic cancer cells when combined with radiotherapy, indicating a synergistic effect that enhances treatment efficacy .

- Cell Cycle Arrest : Research indicates that this compound induces G0/G1 cell cycle arrest in estrogen-dependent T47-D human breast cancer cells. This mechanism prevents cancer cells from proliferating and promotes cell death .

- Inhibition of Tumor Progression : In vivo studies demonstrated that this compound treatment delayed both local and metastatic tumor growth in mouse models of pancreatic cancer, significantly increasing survival rates .

- Immune Response Modulation : this compound appears to augment anti-tumor immune responses, as evidenced by the reduction in distant tumor sizes not directly treated by the drug .

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Clinical Trials

This compound has progressed into clinical research, with an Investigational New Drug (IND) application approved by the FDA for Phase I trials targeting pancreatic cancer . The trials aim to evaluate the safety and preliminary antitumor activity of this compound when combined with radiotherapy.

Preliminary Findings

In preclinical models, this compound demonstrated:

- Enhanced Efficacy with Radiotherapy : The combination therapy resulted in improved outcomes compared to either treatment alone.

- Broad Spectrum Activity : Beyond pancreatic cancer, this compound has shown promise against other malignancies such as glioblastoma and acute myeloid leukemia .

Future Directions

Research is ongoing to further elucidate the mechanisms underlying this compound's biological activities and optimize its therapeutic applications. Future studies will focus on:

- Expanding clinical trials to include diverse patient populations.

- Investigating potential combinations with other therapeutic agents.

- Evaluating long-term outcomes and safety profiles in human subjects.

Propiedades

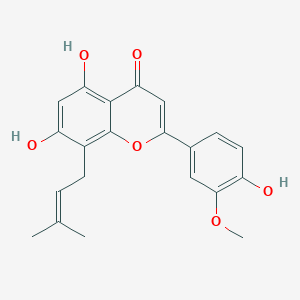

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRNYHWGJUMPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199167-23-2 | |

| Record name | Caflanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199167232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caflanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8V5N670E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.